molecular formula C14H18N2O B4139050 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B4139050
M. Wt: 230.31 g/mol
InChI Key: QFNGBFKANBGZQH-UHFFFAOYSA-N
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Description

3-methyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound that features a unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one typically involves the spiro-condensation of appropriate precursors. One common method includes the reaction of a quinazolinone derivative with a cyclohexanone derivative under acidic or basic conditions to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield reduced spirocyclic products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

3-methyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 3-methyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is unique due to its specific spirocyclic structure and the potential for diverse chemical modifications. Its applications in medicinal chemistry and organic synthesis further distinguish it from other spirocyclic compounds.

Properties

IUPAC Name

3'-methylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-5-4-8-14(9-10)15-12-7-3-2-6-11(12)13(17)16-14/h2-3,6-7,10,15H,4-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNGBFKANBGZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
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3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
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3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

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